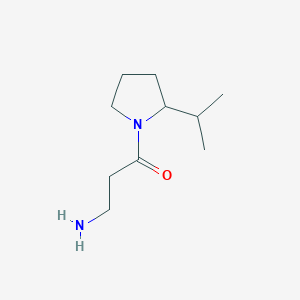
(R,R)-Empagliflozin Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Empagliflozin Impurity is a byproduct or degradation product associated with the synthesis and storage of Empagliflozin, a medication used to treat type 2 diabetes. Impurities in pharmaceuticals are unwanted chemicals that remain with the active pharmaceutical ingredients or develop during formulation . The control and identification of these impurities are crucial for ensuring the safety and efficacy of the drug.
Preparation Methods
The preparation of (R,R)-Empagliflozin Impurity involves synthetic routes similar to those used for the parent compound, Empagliflozin. The synthesis typically involves multiple steps, including the use of various reagents and catalysts. Industrial production methods often employ advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of impurities .
Chemical Reactions Analysis
(R,R)-Empagliflozin Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(R,R)-Empagliflozin Impurity has several scientific research applications, including:
Chemistry: Used in the study of impurity profiling and the development of analytical techniques for impurity detection.
Biology: Used in the study of the biological effects of impurities on cellular processes.
Medicine: Used in the evaluation of the safety and efficacy of pharmaceutical products.
Industry: Used in the quality control and assurance processes in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of (R,R)-Empagliflozin Impurity is not well-defined, as it is primarily considered an unwanted byproduct. understanding its molecular targets and pathways is crucial for assessing its potential impact on the efficacy and safety of the parent drug, Empagliflozin .
Comparison with Similar Compounds
(R,R)-Empagliflozin Impurity can be compared with other impurities and degradation products associated with pharmaceutical compounds. Similar compounds include:
(R,R)-Formoterol Tartrate Impurity: A degradation product arising from the synthesis of (R,R)-Formoterol Tartrate.
Azithromycin Impurities: Various impurities identified in the synthesis and storage of Azithromycin.
These impurities share common characteristics, such as their formation during synthesis and their potential impact on the quality of the pharmaceutical product.
Properties
Molecular Formula |
C23H27ClO7 |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23-/m1/s1 |
InChI Key |
OBWASQILIWPZMG-JEOSHJBNSA-N |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


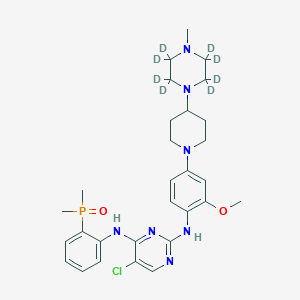
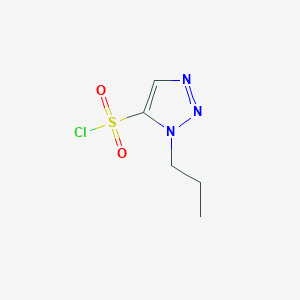
![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
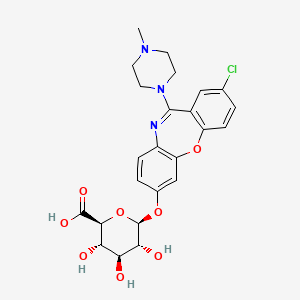
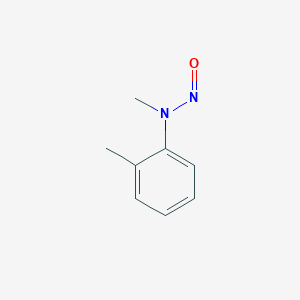
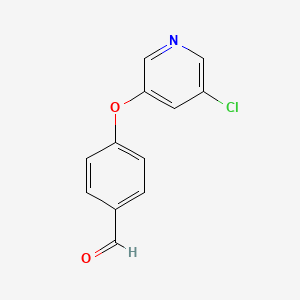
![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)
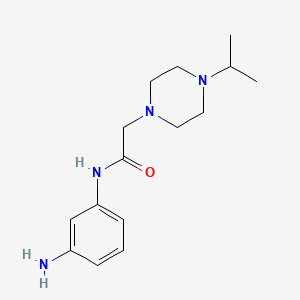
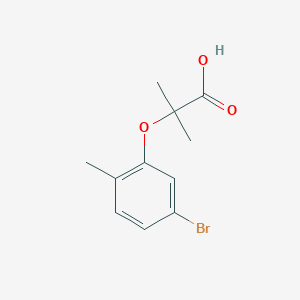
![(8S,10S,13S,14R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13856894.png)
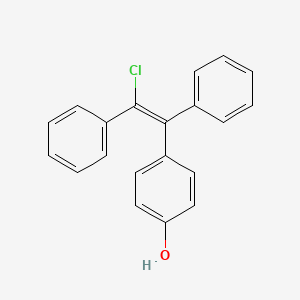
![5-Chloro-2-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid](/img/structure/B13856926.png)
